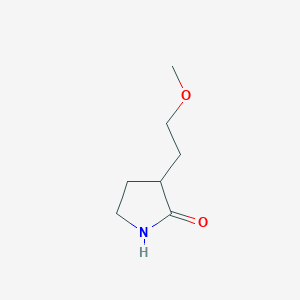

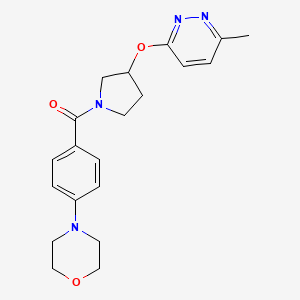

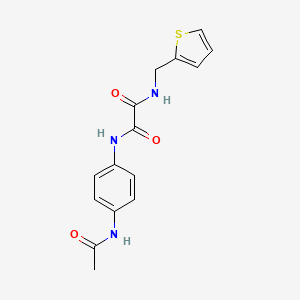

![molecular formula C21H23N3O B2752090 2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide CAS No. 1797963-92-8](/img/structure/B2752090.png)

2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have shown promise as covalent anticancer agents. Researchers have explored their potential for treating cancers by developing targeted covalent inhibitors (TCIs). Specifically, the compound I-11, derived from imidazo[1,2-a]pyridine, has demonstrated potent activity against KRAS G12C-mutated NCI-H358 cells . This finding highlights the compound’s potential as a lead candidate for intractable cancer treatment.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives fall within the class of aromatic heterocycles with luminescent properties. These compounds have been investigated for their use in optoelectronic devices. Their unique electronic structure makes them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Biological Evaluation

Researchers have functionalized the C-3 position of imidazo[1,2-a]pyridine to explore its potential in cancer therapy. By synthesizing derivatives, they have evaluated their anticancer activities and identified promising leads . This biological evaluation provides insights into the compound’s interactions with cellular targets and mechanisms of action.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, which include this compound, have been recognized for their wide range of applications in medicinal chemistry . They have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Mode of Action

It’s known that the inhibitory constants (ki) of imidazo[1,2-a]pyridine derivatives are strongly influenced by the diverse nature of the heterocycles and specific interactions with the local environment of the s3 pocket .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives are generally influenced by their structural characteristics .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s known that the binding affinities of imidazo[1,2-a]pyridine derivatives can vary by three orders of magnitude, suggesting that they may be sensitive to changes in their local environment .

properties

IUPAC Name |

2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c25-21(14-17-8-4-5-9-17)24(18-10-2-1-3-11-18)16-19-15-22-20-12-6-7-13-23(19)20/h1-3,6-7,10-13,15,17H,4-5,8-9,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCJNSDFELTWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

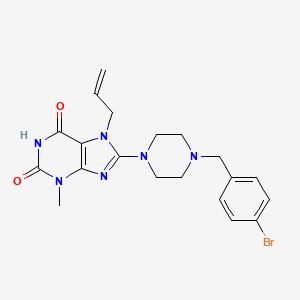

![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)

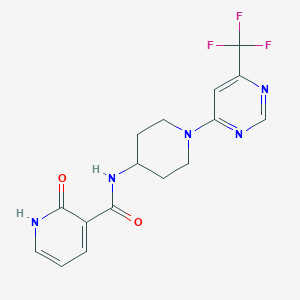

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)

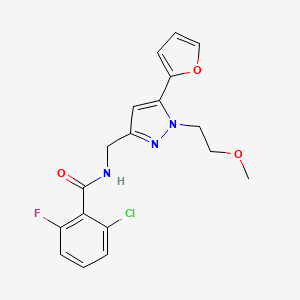

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)